molecular formula C16H28N2OS B2433876 2-cyclopropyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034617-65-5

2-cyclopropyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2433876
CAS No.: 2034617-65-5
M. Wt: 296.47
InChI Key: TYEOETPVJDLZMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of N-methoxy-N-methyltetrahydro-2H-thiopyran-4-carboxamide with tetrahydrofuran in a dry reaction flask. The mixture is cooled to -60 degrees Celsius and methylmagnesium bromide is added via a syringe. The temperature of the cooling bath is raised to 0 degrees Celsius over 6 hours, then the reaction mixture is diluted with water and ethyl acetate and stirred vigorously for 10 minutes .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as 2D Mol files or computed 3D SD files .


Chemical Reactions Analysis

In organic synthesis transformations, the keto carbonyl in 1-(tetrahydro-2H-thiopyran-4-yl)acetone can react with Wittig reagents to prepare various poly-substituted olefin compounds. In addition, the keto carbonyl can also be reduced to a hydroxyl group by the corresponding reducing agent .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various tools and databases .

Scientific Research Applications

Synthesis and Biological Applications

The chemical compound has been investigated within the scope of synthesizing novel organic compounds with potential biological activities. Here are some key areas of research:

  • Chemical Synthesis and Heterocyclic Compounds : Research has shown the synthesis of substituted di- and tetrahydro-3-cyanopyridine-2-thiolates, which are crucial in the development of 2-(thiazol-2-yl)acrylonitriles and partially hydrogenated 2-alkylthiopyridines. These compounds are derived from thienylmethylenecyanothioacetamide and 2-acetoacetotoluidide, highlighting a method for creating complex molecules with potential pharmaceutical applications (Krivokolysko et al., 2013).

  • Antitumor Activity : The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored, with some compounds demonstrating promising antitumor activity. This research highlights the potential of complex acetamide derivatives in creating effective cancer treatments (Albratty et al., 2017).

  • Antimicrobial and Analgesic Activities : Compounds synthesized from reactions involving acetoacetamide and aromatic aldehydes in the presence of piperidine have been tested for antimicrobial and analgesic activities. This illustrates the broader pharmacological potential of acetamide derivatives in treating infections and pain (Nosova et al., 2020).

Mechanism of Action

As mentioned earlier, this compound is known as TPCA-1, a small-molecule inhibitor of the nuclear factor kappa-light chain enhancer of activated B cells (NF-κB) pathway.

Safety and Hazards

The safety and hazards of this compound can be analyzed using various tools and databases .

Future Directions

The future directions of this compound can be analyzed using various tools and databases .

Properties

IUPAC Name

2-cyclopropyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2OS/c19-16(11-13-1-2-13)17-12-14-3-7-18(8-4-14)15-5-9-20-10-6-15/h13-15H,1-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEOETPVJDLZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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